molecular formula C19H18N4O5S B3011168 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide CAS No. 867136-00-3

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

Cat. No.: B3011168
CAS No.: 867136-00-3
M. Wt: 414.44
InChI Key: VAWDWZFKYZFICX-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide” is a chemical compound that has been the subject of various studies . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .


Synthesis Analysis

The compound is synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction is heated at 50 °C and stirred for 3 hours, yielding an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .


Physical and Chemical Properties Analysis

The compound shows thermal stability up to 220 °C . It has a polycrystalline structure and crystallizes in a triclinic structure .

Mechanism of Action

The prepared compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-12-17(18(24)23(22(12)3)13-7-5-4-6-8-13)20-29(26,27)14-9-10-15-16(11-14)28-19(25)21(15)2/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWDWZFKYZFICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(C(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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